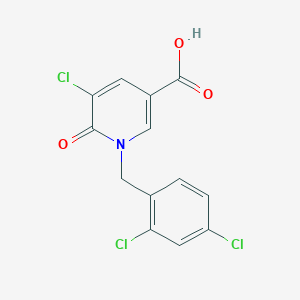
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C13H8Cl3NO3 and its molecular weight is 332.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into its biological activity, summarizing relevant findings from various studies.
- Chemical Formula : C₁₃H₈Cl₃NO₂
- CAS Number : 1048913-46-7
- Melting Point : 130–132 °C
Biological Activity Overview
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth and biofilm formation.
Antibacterial Activity
-
Mechanism of Action :
- The compound acts primarily through the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production in bacteria .
- It has demonstrated bactericidal effects on Gram-positive bacteria, with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition :
Antifungal Activity
While primarily studied for its antibacterial properties, some studies have also explored its antifungal potential:
- The compound exhibited moderate antifungal activity against Candida albicans, with biofilm reduction capabilities .
Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several halogen-substituted compounds, including the target compound. Results indicated that it outperformed traditional antibiotics in inhibiting biofilm formation in MRSA .
Study 2: Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships revealed that modifications on the pyridine moiety significantly affected the biological activity of similar compounds. Substituents at specific positions enhanced antibacterial efficacy while reducing toxicity .
Data Tables
| Biological Activity | MIC (μM) | MBIC (μg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 | Bactericidal action observed |
| Enterococcus faecalis | 62.5 - 125 | Not specified | Effective against clinical isolates |
| MRSA | Not specified | 62.216 - 124.432 | Moderate biofilm inhibition |
| Candida albicans | Not specified | Not specified | Moderate antifungal activity |
Propriétés
IUPAC Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-2-1-7(10(15)4-9)5-17-6-8(13(19)20)3-11(16)12(17)18/h1-4,6H,5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYRSIHGNPWBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














